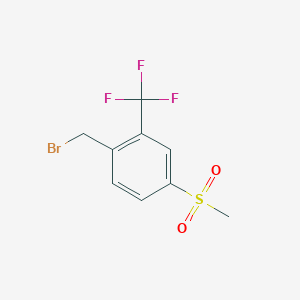
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride
Cat. No. B1524357
Key on ui cas rn:
934557-65-0
M. Wt: 317.12 g/mol
InChI Key: ONSMWCRBEGDPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08455645B2
Procedure details


To an ice-cooled solution of (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((12.8 g, 62.8 mmol) in dry DMF (400 ml) under an inert atmosphere of Argon is added dropwise, BEMP (18.1 ml, 62.8 mmol) over two minutes. After stirring at 10° C. for 40 minutes, the resulting solution is treated dropwise with 1-bromomethyl-4-methanesulfonyl-2-trifluoromethyl-benzene (23.8 g, 75.4 mmol) and allowed to warm to room temperature while stirring overnight. The reaction is concentrated in vacuo with toluene azeotroping and the resulting oil is partitioned between water (400 ml) and DCM (500 ml) and extracted with DCM (500 ml). The organic portions are combined and washed with water (2×200 ml). The resulting suspension is filtered and concentrated in vacuo with toluene azeotroping. The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4) to yield the titled product. (MH+ 441)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Quantity
23.8 g
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]=1[CH3:14].CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.Br[CH2:35][C:36]1[CH:41]=[CH:40][C:39]([S:42]([CH3:45])(=[O:44])=[O:43])=[CH:38][C:37]=1[C:46]([F:49])([F:48])[F:47]>CN(C=O)C>[CH3:45][S:42]([C:39]1[CH:40]=[CH:41][C:36]([CH2:35][N:7]2[C:8]3=[N:9][CH:10]=[CH:11][CH:12]=[C:13]3[C:5]([CH2:4][C:3]([OH:2])=[O:15])=[C:6]2[CH3:14])=[C:37]([C:46]([F:47])([F:49])[F:48])[CH:38]=1)(=[O:44])=[O:43]
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=C(NC2=NC=CC=C21)C)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
18.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
|
Step Three
|
Name
|
|
|
Quantity
|
23.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 10° C. for 40 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction is concentrated in vacuo with toluene azeotroping
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting oil is partitioned between water (400 ml) and DCM (500 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (500 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×200 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo with toluene azeotroping
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4)
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)C1=CC(=C(CN2C(=C(C=3C2=NC=CC3)CC(=O)O)C)C=C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
